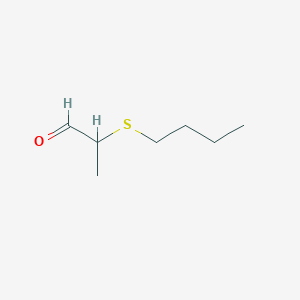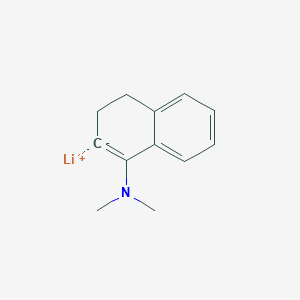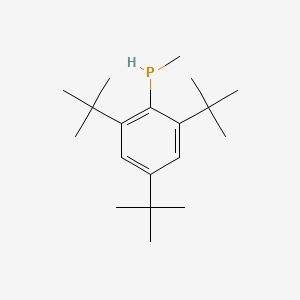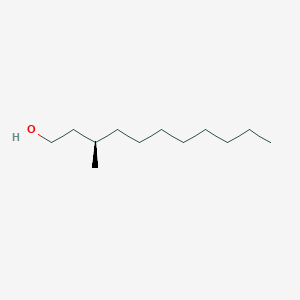
(3R)-3-Methylundecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Methylundecan-1-OL: is an organic compound with the molecular formula C12H26O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the family of long-chain alcohols, which are known for their applications in various fields, including perfumery, flavoring, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Methylundecan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3R)-3-Methylundecan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-3-Methylundecan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: (3R)-3-Methylundecanoic acid.
Reduction: (3R)-3-Methylundecane.
Substitution: (3R)-3-Methylundecyl chloride.
Applications De Recherche Scientifique
Chemistry: (3R)-3-Methylundecan-1-OL is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure substances.
Biology: In biological research, this compound is studied for its potential role in cell signaling and as a component in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-3-Methylundecan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic alkyl chain allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds:
(3S)-3-Methylundecan-1-OL: The enantiomer of (3R)-3-Methylundecan-1-OL, which has similar chemical properties but different biological activities due to its chiral nature.
Undecan-1-OL: A straight-chain alcohol with similar physical properties but lacking the methyl group at the third position.
(3R)-3-Methylundecanoic Acid: The oxidized form of this compound, which has different chemical reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its chiral nature and the presence of a methyl group at the third position, which imparts specific stereochemical properties and reactivity. This makes it valuable in asymmetric synthesis and applications requiring enantiomerically pure compounds.
Propriétés
| 84567-94-2 | |
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
(3R)-3-methylundecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-12(2)10-11-13/h12-13H,3-11H2,1-2H3/t12-/m1/s1 |
Clé InChI |
CTVPPKBJEDDIHQ-GFCCVEGCSA-N |
SMILES isomérique |
CCCCCCCC[C@@H](C)CCO |
SMILES canonique |
CCCCCCCCC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/no-structure.png)
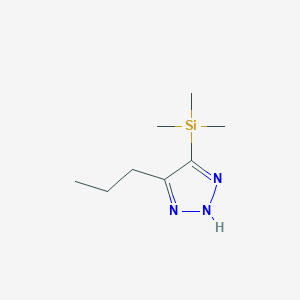
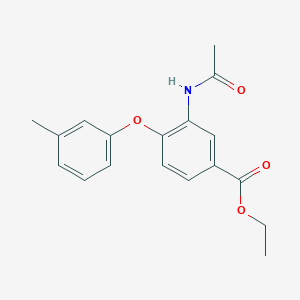
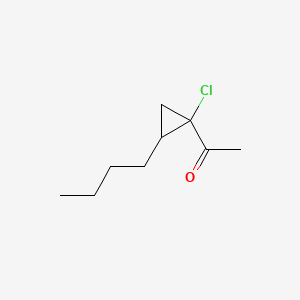
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
